N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure that includes a cyclohexylamino group, a phenylpiperazine moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexylamino Intermediate: Cyclohexylamine is reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the cyclohexylamino intermediate.
Coupling with Phenylpiperazine: The cyclohexylamino intermediate is then coupled with 4-phenylpiperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties and potential for functionalization.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound has a similar cyclohexylamino group but differs in the phenyl substitution and the presence of an octyloxy group.
N-(2-cyclohexylamino-2-oxoethyl)-4-methylpiperazine-1-carboxamide: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpiperazine moiety, in particular, may offer unique interactions with biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, also known by its CAS number 1324069-58-0, is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N4O2
- Molecular Weight : 344.46 g/mol
- Structure : The compound features a piperazine ring substituted with a phenyl group and a cyclohexylamino moiety, contributing to its biological activity.
Research indicates that compounds with similar structures often exhibit activities related to the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine derivatives are known for their interactions with various receptors including serotonin and dopamine receptors, which may play a role in their therapeutic effects.
Biological Activity Overview
The compound has shown promise in several biological assays:
- Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been tested for their ability to inhibit cell proliferation comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibitors of COX-2 are particularly valuable in treating conditions like arthritis and pain management .
- Neuropharmacological Effects : The interaction with CNS receptors suggests potential applications in treating mood disorders or neurodegenerative diseases. The modulation of serotonin and dopamine pathways can lead to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C19H28N4O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c24-18(21-16-7-3-1-4-8-16)15-20-19(25)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,20,25)(H,21,24) |
InChI Key |
QHPRYGMBDHSDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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